2-cyano-N,N-diethylacetamide
Overview
Description
2-Cyano-N,N-diethylacetamide is an organic compound with the molecular formula C7H12N2O. It is a pale brown oil that is used as an intermediate in various chemical syntheses. This compound is known for its versatility in forming various heterocyclic compounds and its applications in the synthesis of biologically active molecules .
Mechanism of Action
Target of Action
2-Cyano-N,N-diethylacetamide is a versatile compound used in the synthesis of various biochemical entities. It has been used in the preparation of N,N-diethyl 2-cyano-2-fluoro-2-phenylthioacetoamide . It is also used in the synthesis of entacapone, a catechol-O-methyltransferase inhibitor, by reacting with 3,4-dihydroxy-5-nitrobenzaldehyde . Therefore, its primary targets are the enzymes or proteins involved in these biochemical pathways.
Mode of Action
For instance, it reacts with 3,4-dihydroxy-5-nitrobenzaldehyde to form entacapone .
Biochemical Pathways
This compound is involved in the synthesis of various cyanofluoroamides . It also plays a crucial role in the production of entacapone, a catechol-O-methyltransferase inhibitor . These biochemical pathways have downstream effects on various biological processes, including neurotransmitter metabolism in the case of entacapone.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific biochemical pathways it is involved in. For instance, in the synthesis of entacapone, it contributes to the inhibition of catechol-O-methyltransferase, an enzyme involved in the metabolism of catecholamines .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, it is recommended to be stored at a temperature of 2-8°C , indicating that its stability could be affected by temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-cyano-N,N-diethylacetamide typically involves the cyanoacetylation of diethylamine with cyanoacetic acid or its esters. One common method is the reaction of diethylamine with ethyl cyanoacetate under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium ethoxide or potassium carbonate is used to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves continuous stirring and controlled temperature to ensure complete conversion of reactants to the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-N,N-diethylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can undergo condensation with aldehydes and ketones to form various heterocyclic compounds.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in solvents such as dimethyl sulfoxide.
Condensation: Aldehydes or ketones in the presence of acidic or basic catalysts.
Reduction: Hydrogen gas with a metal catalyst like palladium on carbon
Major Products Formed:
Substitution: Formation of substituted amides.
Condensation: Formation of heterocyclic compounds like pyrazoles and pyridines.
Reduction: Formation of primary amines
Scientific Research Applications
2-Cyano-N,N-diethylacetamide is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for synthesizing various heterocyclic compounds.
Biology: Used in the synthesis of biologically active molecules, including enzyme inhibitors.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Comparison with Similar Compounds
- 2-Cyanoacetamide
- N,N-Diethylacetamide
- N,N-Dimethylacetamide
Comparison:
- 2-Cyanoacetamide: Lacks the diethyl groups, making it less bulky and potentially less reactive in certain reactions.
- N,N-Diethylacetamide: Lacks the cyano group, which limits its ability to participate in nucleophilic substitution reactions.
- N,N-Dimethylacetamide: Similar to N,N-diethylacetamide but with methyl groups instead of ethyl groups, affecting its steric and electronic properties .
2-Cyano-N,N-diethylacetamide stands out due to its unique combination of the cyano and diethyl groups, making it a versatile intermediate in various chemical syntheses.
Properties
IUPAC Name |
2-cyano-N,N-diethylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-3-9(4-2)7(10)5-6-8/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSHIRFTLKZVIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397378 | |
Record name | 2-cyano-N,N-diethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26391-06-0 | |
Record name | 2-Cyano-N,N-diethylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26391-06-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyano-N,N-diethylacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026391060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-cyano-N,N-diethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-CYANO-N,N-DIETHYLACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7FKS72PYE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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